2-(3-Formylphenyl)-4-nitrobenzoic acid, 95%
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Overview
Description
2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) is an organic compound that is used in a variety of scientific research applications. It is a nitrobenzoic acid derivative with a formyl group attached to the benzene ring. It is a colorless solid with a melting point of 186-188°C and a boiling point of 288-290°C. This compound has been used in a variety of synthetic applications, as well as in biochemical and physiological research.
Scientific Research Applications
2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) has been used in a variety of scientific research applications. It has been used as a model compound for the study of the catalytic hydrogenation of nitrobenzoic acids. It has also been used as a starting material for the synthesis of other nitrobenzoic acid derivatives. Additionally, it has been used as a reagent in the synthesis of other organic compounds, such as 2-phenyl-4-nitrobenzoic acid and 4-nitrobenzoic acid.
Mechanism of Action
The mechanism of action of 2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) is not well understood. However, it is believed that the formyl group on the benzene ring of the compound is responsible for its reactivity. This formyl group is believed to be a nucleophile, which can react with electrophiles such as nitric acid. This reaction is thought to be the source of the nitrobenzoic acid derivatives produced from 2-(3-Formylphenyl)-4-nitrobenzoic acid (95%).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) have not been extensively studied. However, some studies have suggested that this compound may have antioxidant activity. Additionally, it has been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a high purity level, making it ideal for use in research applications. However, this compound also has some limitations. It is a relatively reactive compound, so it is important to handle it with care in the laboratory. Additionally, it is not very soluble in water, so it is not suitable for use in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 2-(3-Formylphenyl)-4-nitrobenzoic acid (95%). One area of research could involve further studies of its biochemical and physiological effects. Additionally, further research could be conducted to investigate the mechanism of action of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in synthetic chemistry. Finally, studies could be conducted to investigate the potential use of this compound in pharmaceutical and medical applications.
Synthesis Methods
2-(3-Formylphenyl)-4-nitrobenzoic acid (95%) can be synthesized using a variety of methods. The most common method is the direct nitration of 3-formylphenol. This method involves the reaction of 3-formylphenol with nitric acid in the presence of sulfuric acid as a catalyst. The product is then purified by recrystallization from ethanol. Other methods for the synthesis of 2-(3-formylphenyl)-4-nitrobenzoic acid (95%) include the nitration of 3-formylcatechol, the nitration of 3-formylsalicylic acid, and the nitration of 3-formylphenylacetic acid.
properties
IUPAC Name |
2-(3-formylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-9-2-1-3-10(6-9)13-7-11(15(19)20)4-5-12(13)14(17)18/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMYUJPXPJXYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688893 |
Source
|
Record name | 3'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-13-7 |
Source
|
Record name | 3'-Formyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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